molecular formula C6H11NO3 B1489041 3-(3-Hydroxyazetidin-1-yl)propanoic acid CAS No. 1341521-40-1

3-(3-Hydroxyazetidin-1-yl)propanoic acid

Cat. No.: B1489041
CAS No.: 1341521-40-1
M. Wt: 145.16 g/mol
InChI Key: BQXGBEIGFTZLOE-UHFFFAOYSA-N
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Description

3-(3-Hydroxyazetidin-1-yl)propanoic acid is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is assigned the CAS Registry Number 1341521-40-1 and is characterized by a high level of purity, typically 95% or greater . This compound is classified as an azetidine derivative, a class of saturated four-membered heterocycles containing nitrogen. The presence of both a hydroxy group on the azetidine ring and a terminal carboxylic acid group on the propanoic chain makes this molecule a versatile building block in organic synthesis and medicinal chemistry. Researchers can utilize this bifunctional compound as a key intermediate for constructing more complex molecular architectures. Its potential applications include serving as a linker for bioconjugation, a core structure in the design of pharmaceutical candidates, or a precursor for synthesizing novel heterocyclic compounds. The structural features of this azetidine derivative are found in compounds investigated for various biological activities, highlighting the value of this scaffold in drug discovery . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or animal use. Proper handling procedures and storage at -20°C are recommended to maintain the stability and integrity of the product .

Properties

CAS No.

1341521-40-1

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-(3-hydroxyazetidin-1-yl)propanoic acid

InChI

InChI=1S/C6H11NO3/c8-5-3-7(4-5)2-1-6(9)10/h5,8H,1-4H2,(H,9,10)

InChI Key

BQXGBEIGFTZLOE-UHFFFAOYSA-N

SMILES

C1C(CN1CCC(=O)O)O

Canonical SMILES

C1C(CN1CCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
3-(3-Hydroxyazetidin-1-yl)propanoic acid Azetidine ring with C3 hydroxyl group C₆H₁₁NO₃ 145.16 (calculated) Hypothesized: Enhanced solubility and bioactivity due to hydroxyl-azetidine synergy Inferred
3-(3-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl group C₉H₁₀O₃ 166.17 Aromatic hydrophobicity; potential antioxidant or anti-inflammatory activity
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy-3-methoxyphenyl group C₁₀H₁₂O₄ 196.20 Inhibits Mycobacterium smegmatis (MIC₅₀ = 58.5 μg/mL)
(S)-2-(3,3-Dimethylazetidin-1-yl)propanoic acid Dimethylazetidine group C₈H₁₅NO₂ 157.21 Steric hindrance from dimethyl groups; potential pharmacokinetic modulation
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid Polyphenolic substitution C₁₁H₁₄O₆ 242.23 Anti-asthma activity (inhibits β-hexosaminidase release)

Structural Analysis

  • The strained azetidine ring may also increase reactivity in biological systems. In contrast, (S)-2-(3,3-Dimethylazetidin-1-yl)propanoic acid () has reduced polarity due to methyl groups, which could improve membrane permeability but limit aqueous solubility.
  • Aromatic Propanoic Acids: Compounds like 3-(3-hydroxyphenyl)propanoic acid () and its methoxy derivatives () exhibit aromatic π-π interactions, making them suitable for targeting hydrophobic enzyme pockets. The polyphenolic substitution in 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid () enhances anti-inflammatory and anti-asthma activities, likely via modulation of immune cell signaling pathways.

Preparation Methods

Azetidin-3-ol Core Construction

A key step in the synthesis of 3-(3-hydroxyazetidin-1-yl)propanoic acid is the preparation of the azetidin-3-ol intermediate. According to a patented method (US20110098484A1), azetidin-3-ol derivatives can be synthesized by nucleophilic substitution reactions starting from suitable haloalkyl precursors or epoxides, followed by ring closure to form the azetidine ring with a hydroxy substituent at the 3-position.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is commonly introduced via alkylation or acylation reactions on the azetidine nitrogen. One approach involves reacting azetidin-3-ol with haloalkyl carboxylic acid derivatives or esters, followed by hydrolysis to yield the free acid. For example, nucleophilic substitution of azetidin-3-ol with 3-bromopropanoic acid derivatives under basic conditions affords the desired product.

Esterification and Hydrolysis Steps

In some synthetic schemes, the propanoic acid is first introduced as an ester to facilitate purification and handling. Subsequent hydrolysis under acidic or basic conditions yields the free acid. This two-step method improves overall yield and purity.

Representative Preparation Procedure

A generalized synthetic procedure can be outlined as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Azetidine ring formation Cyclization of haloalkyl amines or epoxides Formation of azetidin-3-ol
2 N-Alkylation Reaction with 3-bromopropanoate ester Formation of N-(3-propanoate)azetidin-3-ol ester
3 Hydrolysis Acidic or basic hydrolysis Conversion to this compound

This approach aligns with methods reported in pharmaceutical intermediate synthesis patents and literature.

Alternative Synthetic Strategies and Modifications

Use of Protecting Groups and Activation

In complex syntheses, protecting groups on hydroxy or amino groups and activation of carboxyl groups (e.g., via DCC coupling) are employed to improve selectivity and yield. For instance, esterification with methanol in the presence of sulfuric acid or conversion to trichloroacetimidate intermediates can facilitate further functionalization.

Research Findings and Process Optimization

  • Yield and Purity: Patented processes report high yields (up to 90%) for azetidin-3-ol synthesis and subsequent alkylation steps, with purification techniques such as crystallization and chromatography ensuring product purity.

  • Scalability: The synthetic routes are amenable to scale-up, as demonstrated by multi-kilogram batch processes in pharmaceutical manufacturing, emphasizing solvent minimization and energy efficiency.

  • Environmental Considerations: Greener approaches include minimizing solvent use, employing one-pot reactions, and recycling solvents to reduce waste and improve sustainability.

Summary Table of Key Preparation Methods

Method/Reference Starting Material Key Steps Yield (%) Notes
US Patent US20110098484A1 Haloalkyl amines/epoxides Azetidine ring formation, N-alkylation, hydrolysis ~85-90 Efficient ring closure and alkylation
Literature on hydrazides Aminophenols and acrylates Hydrazide formation, condensation with aldehydes 58-94 For related propanoic acid derivatives
Esterification/hydrolysis Methyl esters of hydroxy acids Ester formation, hydrolysis to acid 80-90 Facilitates purification and modification
Process optimization Azetidine intermediates Telescoped reactions, minimal solvents 75-90 Scalable and greener manufacturing

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Hydroxyazetidin-1-yl)propanoic acid in laboratory settings?

  • Methodology : Synthesis of structurally related azetidine-propanoic acid derivatives typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the azetidine ring via cyclization of β-amino alcohols under acidic or basic conditions .
  • Step 2 : Introduction of the propanoic acid moiety through nucleophilic substitution or condensation reactions, often using reagents like succinic anhydride or maleic acid derivatives .
  • Step 3 : Hydroxylation at the 3-position of the azetidine ring using oxidizing agents (e.g., hydrogen peroxide) or enzymatic methods .
  • Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are critical. For instance, anhydrous solvents like THF and catalysts like DMAP improve yields in esterification steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azetidine ring structure and propanoic acid backbone. Hydroxy group signals (~1.5–2.5 ppm) and carboxylic acid protons (~12 ppm) are key markers .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C6_6H11_{11}NO3_3: 146.0817) .

Q. What preliminary biological assays are suitable for screening this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC determination .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Approach :

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Structural Confirmation : Re-synthesize ambiguous compounds and re-test to exclude batch variability .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins, reducing off-target effects .

Q. What strategies optimize the reaction yield of this compound under scaled-up conditions?

  • Process Chemistry :

  • Catalyst Screening : Test palladium or ruthenium catalysts for regioselective hydroxylation .
  • Solvent Systems : Switch to green solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., ring-closing reactions) .

Q. How do metabolic pathways affect the bioavailability of this compound in vivo?

  • Metabolic Profiling :

  • Phase I Metabolism : Incubate with liver microsomes to identify oxidation products (e.g., hydroxylation at the azetidine ring) .
  • Phase II Conjugation : Assess glucuronidation/sulfation using UDP-glucuronosyltransferase assays .
  • Microbial Degradation : Simulate colonic metabolism with fecal microbiota to detect propanoic acid derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

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